molecular formula C7H16ClN3O2 B13905828 2-Amino-5-(1-aminoethylideneamino)pentanoic acid;hydrochloride

2-Amino-5-(1-aminoethylideneamino)pentanoic acid;hydrochloride

Cat. No.: B13905828
M. Wt: 209.67 g/mol
InChI Key: JIBZSGQTCBWUKL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(1-Iminoethyl) L-Ornithine Hydrochloride involves the reaction of L-ornithine with an appropriate iminoethylating agent under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent, and the temperature is maintained to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of N5-(1-Iminoethyl) L-Ornithine Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N5-(1-Iminoethyl) L-Ornithine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitrogen-containing compounds, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N5-(1-Iminoethyl) L-Ornithine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used to study the reactivity and stability of iminoethyl derivatives.

    Biology: The compound is employed to investigate the role of nitric oxide in cellular processes and signaling pathways.

    Medicine: It is used in research on diseases where nitric oxide plays a crucial role, such as cardiovascular diseases and cancer.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

N5-(1-Iminoethyl) L-Ornithine Hydrochloride exerts its effects by irreversibly inhibiting nitric oxide synthase (NOS). This enzyme is responsible for the production of nitric oxide, a signaling molecule involved in various physiological processes. By inhibiting NOS, the compound reduces the levels of nitric oxide, thereby affecting the pathways and molecular targets regulated by this molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N5-(1-Iminoethyl) L-Ornithine Hydrochloride is unique due to its potent and irreversible inhibition of NOS, making it a valuable tool in research focused on nitric oxide-related processes. Its specificity and effectiveness distinguish it from other similar compounds .

Properties

IUPAC Name

2-amino-5-(1-aminoethylideneamino)pentanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2.ClH/c1-5(8)10-4-2-3-6(9)7(11)12;/h6H,2-4,9H2,1H3,(H2,8,10)(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBZSGQTCBWUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCCC(C(=O)O)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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